REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([CH2:11][C:12]2[CH:17]=[C:16]([CH3:18])[CH:15]=[CH:14][C:13]=2[N+:19]([O-])=O)[C:9]#N)=[CH:4][CH:3]=1>C1COCC1.CO.[Pd]>[F:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]2[CH2:11][C:12]3[C:13](=[CH:14][CH:15]=[C:16]([CH3:18])[CH:17]=3)[NH:19][CH2:9]2)=[CH:6][CH:7]=1
|
Name
|
2-(4-fluorophenyl)-3-(5-methyl-2-nitrophenyl)propanenitrile
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)C(C#N)CC1=C(C=CC(=C1)C)[N+](=O)[O-]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.18 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
was stirred under atmospheric hydrogen pressure at 40° C. for 24 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After completion of reaction (monitored by TLC)
|
Type
|
CUSTOM
|
Details
|
the catalyst was removed by filtration through Celite
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the product was purified by column chromatography (4% EtOAc:hexane in silica 100-200 mesh, diameter of column—5.0 cm, height of silica—approx. 5 inch)
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C1CNC2=CC=C(C=C2C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.08 g | |
YIELD: PERCENTYIELD | 33% | |
YIELD: CALCULATEDPERCENTYIELD | 31.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |